molecular formula C22H37ClN2O3 B216672 Carbamic acid, (2-(hexyloxy)phenyl)-, 1-butyl-4-piperidinyl ester, monohydrochloride CAS No. 105384-12-1

Carbamic acid, (2-(hexyloxy)phenyl)-, 1-butyl-4-piperidinyl ester, monohydrochloride

Cat. No. B216672
CAS RN: 105384-12-1
M. Wt: 413 g/mol
InChI Key: GSYFZEAXGVXUIB-UHFFFAOYSA-N
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Description

Carbamic acid, (2-(hexyloxy)phenyl)-, 1-butyl-4-piperidinyl ester, monohydrochloride is a chemical compound that has been extensively studied due to its potential therapeutic applications. It is commonly referred to as Boc-4-piperidone, and it is a white crystalline powder that is soluble in water.

Mechanism of Action

Carbamic acid, (2-(hexyloxy)phenyl)-, 1-butyl-4-piperidinyl ester, monohydrochloride acts as a dopamine transporter inhibitor, which means that it blocks the reuptake of dopamine in the brain. This leads to an increase in dopamine levels, which can improve symptoms of dopamine-related disorders. Additionally, it has been shown to have anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines.
Biochemical and Physiological Effects:
Carbamic acid, (2-(hexyloxy)phenyl)-, 1-butyl-4-piperidinyl ester, monohydrochloride has been shown to have a number of biochemical and physiological effects. It has been shown to increase dopamine levels in the brain, which can improve symptoms of dopamine-related disorders. Additionally, it has been shown to have anti-inflammatory properties, which can be beneficial in the treatment of inflammatory conditions.

Advantages and Limitations for Lab Experiments

Carbamic acid, (2-(hexyloxy)phenyl)-, 1-butyl-4-piperidinyl ester, monohydrochloride has several advantages for lab experiments. It is relatively easy to synthesize and has a high purity, which makes it suitable for use in various experiments. Additionally, it has a well-established mechanism of action, which makes it a useful tool for studying dopamine-related disorders. However, there are also some limitations to its use in lab experiments. For example, it has been shown to have some toxicity in animal studies, which may limit its use in certain experiments.

Future Directions

There are several future directions for the study of Carbamic acid, (2-(hexyloxy)phenyl)-, 1-butyl-4-piperidinyl ester, monohydrochloride. One potential direction is to study its potential therapeutic applications in more detail, particularly in the treatment of dopamine-related disorders. Additionally, further studies could be conducted to investigate its anti-inflammatory properties and potential use as an analgesic. Finally, there is also potential for the development of new analogs of Carbamic acid, (2-(hexyloxy)phenyl)-, 1-butyl-4-piperidinyl ester, monohydrochloride that could have improved therapeutic properties.

Synthesis Methods

Carbamic acid, (2-(hexyloxy)phenyl)-, 1-butyl-4-piperidinyl ester, monohydrochloride is synthesized by reacting 1-butyl-4-piperidone with Boc anhydride in the presence of a strong base. The resulting product is then treated with hydrochloric acid to obtain the monohydrochloride salt. This synthesis method has been extensively studied and optimized to improve the yield and purity of the final product.

Scientific Research Applications

Carbamic acid, (2-(hexyloxy)phenyl)-, 1-butyl-4-piperidinyl ester, monohydrochloride has been studied for its potential therapeutic applications in various fields, including neuroscience, pharmacology, and medicinal chemistry. It has been shown to have a high affinity for the dopamine transporter, making it a potential candidate for the treatment of dopamine-related disorders such as Parkinson's disease and attention deficit hyperactivity disorder (ADHD). Additionally, it has been studied as a potential analgesic and anti-inflammatory agent.

properties

CAS RN

105384-12-1

Product Name

Carbamic acid, (2-(hexyloxy)phenyl)-, 1-butyl-4-piperidinyl ester, monohydrochloride

Molecular Formula

C22H37ClN2O3

Molecular Weight

413 g/mol

IUPAC Name

(1-butylpiperidin-1-ium-4-yl) N-(2-hexoxyphenyl)carbamate;chloride

InChI

InChI=1S/C22H36N2O3.ClH/c1-3-5-7-10-18-26-21-12-9-8-11-20(21)23-22(25)27-19-13-16-24(17-14-19)15-6-4-2;/h8-9,11-12,19H,3-7,10,13-18H2,1-2H3,(H,23,25);1H

InChI Key

GSYFZEAXGVXUIB-UHFFFAOYSA-N

SMILES

CCCCCCOC1=CC=CC=C1NC(=O)OC2CC[NH+](CC2)CCCC.[Cl-]

Canonical SMILES

CCCCCCOC1=CC=CC=C1NC(=O)OC2CC[NH+](CC2)CCCC.[Cl-]

synonyms

Carbamic acid, (2-(hexyloxy)phenyl)-, 1-butyl-4-piperidinyl ester, mon ohydrochloride

Origin of Product

United States

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